4-beta-Carboxymethyl-(-)-epicatechin
Description
Structure
3D Structure
Properties
CAS No. |
126655-10-5 |
|---|---|
Molecular Formula |
C17H16O8 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydrochromen-2-yl]acetic acid |
InChI |
InChI=1S/C17H16O8/c18-9-4-12(20)10-6-15(22)17(7-16(23)24,25-14(10)5-9)8-1-2-11(19)13(21)3-8/h1-5,15,18-22H,6-7H2,(H,23,24) |
InChI Key |
QWYWQMMZJQSQDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)(CC(=O)O)C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Structural Elucidation Methodologies and Advanced Analytical Techniques
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are fundamental to determining the molecular architecture of novel or modified natural products. For 4-beta-Carboxymethyl-(-)-epicatechin, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is essential to unambiguously define its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Stereochemical Assignment and Linkage Determination
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. For this compound, a suite of 1D and 2D NMR experiments is necessary.
The core structure would be confirmed by comparing its spectra to that of the parent (-)-epicatechin (B1671481). asianpubs.org The key diagnostic signals would be those arising from the carboxymethyl group (-CH₂COOH) and the proton and carbon at the C4 position. The presence of the carboxymethyl substituent at the C4 position would be confirmed using Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show long-range (2-3 bond) correlations between protons and carbons. A correlation between the protons of the methylene (B1212753) group (CH₂) and the C4 carbon of the epicatechin skeleton would confirm the linkage point.
The stereochemistry at the C4 position (whether the substituent is in the alpha or beta orientation) is determined using Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). An NOE correlation between the H-2 proton and one of the H-4 protons helps define their spatial proximity. asianpubs.org In flavan-3-ols, a strong NOE between H-2 and H-4β (quasi-axial) is typically observed, which would help assign the stereochemistry of the carboxymethyl group. asianpubs.org
Table 1: Representative ¹H and ¹³C NMR Data for the Parent (-)-Epicatechin Skeleton (Reference Data)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |
| 2 | 79.1 | 4.83 (s) |
| 3 | 66.6 | 4.18 (br s) |
| 4 | 28.5 | 2.85 (dd, J=16.8, 4.5), 2.73 (dd, J=16.8, 2.8) |
| 4a | 100.0 | - |
| 5 | 157.0 | - |
| 6 | 95.8 | 5.94 (d, J=2.3) |
| 7 | 157.4 | - |
| 8 | 95.5 | 5.92 (d, J=2.3) |
| 8a | 156.8 | - |
| 1' | 131.5 | - |
| 2' | 115.2 | 6.97 (d, J=1.9) |
| 3' | 145.2 | - |
| 4' | 145.1 | - |
| 5' | 115.0 | 6.79 (d, J=8.1) |
| 6' | 118.6 | 6.83 (dd, J=8.1, 1.9) |
Data obtained in Acetone-d₆. This table serves as a reference for the expected signals of the core epicatechin structure. The presence of a 4-beta-carboxymethyl group would significantly alter the shifts for C4 and H4 and introduce new signals for the -CH₂- and -COOH groups.
High-Resolution Mass Spectrometry (HRMS) Applications for Molecular Formula Confirmation and Fragment Analysis
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₇H₁₆O₈), the expected exact mass for the deprotonated molecule [M-H]⁻ would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion and analyze the resulting product ions. The fragmentation pattern provides crucial structural information. For flavan-3-ols, characteristic fragmentation pathways include retro-Diels-Alder (RDA) fission, heterocyclic ring fission (HRF), and cleavage of the interflavan bond in dimers (known as quinone methide (QM) cleavage). nih.govresearchgate.netmdpi.com
In the case of this compound, fragmentation would likely show the characteristic losses seen for the epicatechin core, such as the RDA fragment corresponding to the A-ring. A key diagnostic fragment would be the loss of the carboxymethyl group or related neutral losses (e.g., loss of CO₂ and H₂O), helping to confirm the nature of the substituent.
Table 2: Expected HRMS Fragmentation Data for this compound
| Ion | Proposed Formula | Calculated m/z | Description |
| [M-H]⁻ | C₁₇H₁₅O₈⁻ | 347.0767 | Deprotonated parent molecule |
| [M-H-H₂O]⁻ | C₁₇H₁₃O₇⁻ | 329.0661 | Loss of water |
| [M-H-CO₂]⁻ | C₁₆H₁₅O₆⁻ | 303.0869 | Loss of carbon dioxide from carboxyl group |
| [M-H-CH₂COOH]⁻ | C₁₅H₁₁O₆⁻ | 287.0556 | Loss of carboxymethyl radical (unlikely) or related fragments |
| RDA Fragment | C₉H₇O₄⁻ | 179.0344 | Retro-Diels-Alder fission product ion from the C-ring |
This table is illustrative and based on theoretical calculations and known fragmentation patterns of flavan-3-ols. nih.gov Experimental observation would be required for confirmation.
Chromatographic Separation and Quantification Strategies
Chromatography is essential for isolating the target metabolite from complex biological matrices (e.g., urine, plasma, fecal extracts) and for its quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
HPLC, particularly in a reversed-phase (RP) setup with a C18 column, is the standard technique for analyzing polyphenols. asianpubs.orgnih.gov A gradient elution using an acidified aqueous mobile phase (e.g., water with formic or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed to separate compounds based on their polarity. nih.gov
UV-Diode Array Detection (DAD): Flavan-3-ols exhibit a characteristic UV absorbance maximum around 280 nm. A DAD detector can confirm peak purity by assessing the spectral uniformity across an eluting peak.
Fluorescence Detection (FLD): This method offers higher sensitivity and selectivity for flavan-3-ols. Excitation is typically set around 280 nm, with emission monitored near 310 nm.
Electrochemical Detection (ECD): ECD is highly sensitive for compounds that can be easily oxidized, such as the catechol B-ring of epicatechin. It provides excellent sensitivity for quantifying trace amounts in biological fluids.
Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS)
UHPLC systems use columns with smaller particle sizes (<2 µm), which allows for faster analysis, higher resolution, and improved sensitivity compared to traditional HPLC. nih.gov Coupling UHPLC with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap instrument, is the gold standard for metabolite profiling. nih.govmdpi.com This combination allows for the confident identification of metabolites in complex mixtures based on their accurate mass and retention time. For this compound, a UHPLC-LTQ-Orbitrap MS method would enable its detection and tentative identification even at very low concentrations in biological samples.
Table 3: Typical UHPLC-HRMS Parameters for Flavan-3-ol (B1228485) Metabolite Analysis
| Parameter | Typical Setting |
| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Linear gradient from ~5% B to 95% B over 15-20 minutes |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Analyzer | Orbitrap or Time-of-Flight (TOF) |
| Scan Mode | Full scan (m/z 100-1000) with data-dependent MS/MS fragmentation |
These parameters are representative and would be optimized for the specific analysis of this compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolites and Derivatized Analytes
GC-MS is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like polyphenols. However, it can be a powerful tool after a chemical derivatization step that converts the polar hydroxyl and carboxyl groups into volatile and stable ethers and esters. youtube.com A common two-step derivatization process involves:
Methoximation: Protects keto groups and reduces the number of isomers.
Silylation: Replaces active protons on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com
The resulting derivatized this compound would become volatile enough for GC separation. The mass spectrometer then provides a fragmentation pattern (electron ionization, EI) that is highly reproducible and can be compared against spectral libraries for identification.
Derivatization Techniques for Enhanced Analytical Performance
Derivatization is a chemical modification technique used to convert an analyte into a product of similar structure that is more suitable for a particular analytical method. This approach is often employed to improve the chromatographic behavior, enhance the detectability, or increase the volatility of a compound. For a molecule like this compound, which contains multiple polar functional groups (phenolic hydroxyls and a carboxylic acid), derivatization can be particularly beneficial for certain analytical techniques, such as Gas Chromatography (GC).
While specific derivatization protocols for this compound are not detailed in the available literature, general methods for derivatizing phenolic compounds and carboxylic acids are well-established and would be applicable. The primary goals of derivatizing this compound would be to:
Increase Volatility for GC Analysis: The polar nature of this compound makes it non-volatile, and therefore unsuitable for direct GC analysis. Derivatization of the hydroxyl and carboxyl groups to form less polar ethers and esters, respectively, would increase its volatility.
Improve Chromatographic Peak Shape in HPLC: Tailing of chromatographic peaks can occur due to interactions between the polar analyte and the stationary phase. Derivatization can mask these polar groups, leading to more symmetrical and sharper peaks, which improves resolution and quantification.
Enhance Detector Response: Derivatization can introduce a chromophore or fluorophore into the molecule, significantly increasing its response to UV-Visible or fluorescence detectors in HPLC. This is particularly useful for detecting low concentrations of the analyte.
Common derivatization reactions for phenolic and carboxylic acid groups include:
Silylation: This is a widely used technique for GC analysis where active hydrogens in hydroxyl and carboxyl groups are replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.
Alkylation/Esterification: This involves the reaction of the hydroxyl and carboxyl groups with an alkylating or esterifying agent to form ethers and esters. For example, diazomethane (B1218177) or alkyl halides in the presence of a base can be used. For HPLC-UV analysis, derivatization with a UV-absorbing reagent like p-nitrobenzyl bromide can enhance sensitivity.
Acylation: Acylating agents such as acetic anhydride (B1165640) or trifluoroacetic anhydride can be used to convert hydroxyl groups to their corresponding esters.
The choice of the derivatization reagent and reaction conditions would need to be carefully optimized for this compound to ensure complete reaction and avoid the formation of byproducts.
Table 2: Common Derivatization Approaches for Phenolic and Carboxylic Acid Compounds
| Derivatization Technique | Reagent Example | Target Functional Group(s) | Purpose |
| Silylation | BSTFA | Hydroxyl, Carboxyl | Increase volatility for GC |
| Alkylation/Esterification | Diazomethane, p-Nitrobenzyl bromide | Hydroxyl, Carboxyl | Increase volatility for GC, Enhance UV detection for HPLC |
| Acylation | Acetic Anhydride | Hydroxyl | Improve chromatographic properties |
Biosynthetic and Chemo Enzymatic Synthetic Pathways of Flavanols and Derivatives
Enzymatic Pathways Leading to Flavan-3-ol (B1228485) Core Structure
The biosynthesis of the foundational flavan-3-ol structure is a multi-step process governed by a series of specific enzymes within the broader flavonoid pathway. This pathway begins with precursors from general phenylpropanoid metabolism and proceeds through several key enzymatic reactions to yield the characteristic C6-C3-C6 backbone of flavonoids.
Key Enzymes in Flavonoid Biosynthesis
The journey from phenylpropanoid precursors to the flavan-3-ol core is orchestrated by a well-defined enzymatic cascade. Dihydroflavonols serve as a major branch point in this pathway, leading to the production of various flavonoid classes, including flavan-3-ols, through reduction reactions. frontiersin.org
Several key enzymes are indispensable for constructing the flavan-3-ol skeleton:
Chalcone (B49325) Synthase (CHS): This enzyme initiates the flavonoid pathway by catalyzing the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.orgresearchgate.net
Chalcone Isomerase (CHI): Following its synthesis, the chalcone is isomerized by CHI to form a flavanone (B1672756), such as naringenin. frontiersin.orgresearchgate.net This step is crucial for establishing the heterocyclic C-ring of the flavonoid structure.
Flavanone 3-hydroxylase (F3H): F3H introduces a hydroxyl group at the C3 position of the flavanone, converting it into a dihydroflavonol. frontiersin.orgmdpi.com This enzyme is a key regulator of flavonoid accumulation. mdpi.com
Dihydroflavonol 4-reductase (DFR): DFR reduces the dihydroflavonol to a leucoanthocyanidin (flavan-3,4-diol), a critical intermediate for both anthocyanin and flavan-3-ol synthesis. frontiersin.orgresearchgate.net
Anthocyanidin Reductase (ANR): This enzyme plays a pivotal role in the final step of (-)-epicatechin (B1671481) synthesis. It converts anthocyanidins, such as cyanidin (B77932), into the corresponding 2,3-cis-flavan-3-ol, which is (-)-epicatechin. researchgate.netnih.gov The expression of the gene encoding ANR is often correlated with the accumulation of flavan-3-ols in plant tissues. nih.gov
Table 1: Key Enzymes in Flavan-3-ol Biosynthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Chalcone Synthase | CHS | Initiates flavonoid synthesis by forming a chalcone. |
| Chalcone Isomerase | CHI | Isomerizes the chalcone to form a flavanone. |
| Flavanone 3-hydroxylase | F3H | Hydroxylates the flavanone to produce a dihydroflavonol. |
| Dihydroflavonol 4-reductase | DFR | Reduces the dihydroflavonol to a leucoanthocyanidin. |
Stereospecificity of Flavan-3-ol Formation, including Epicatechin
The stereochemistry at the C2 and C3 positions of the C-ring is a defining feature of flavan-3-ols, giving rise to different isomers such as catechin (B1668976) and epicatechin. This stereospecificity is determined by the action of specific enzymes in the final steps of the biosynthetic pathway.
Specifically, Anthocyanidin Reductase (ANR) is responsible for the formation of (-)-epicatechin, which has a (2R, 3R)-cis configuration. researchgate.net Studies in tea plants (Camellia sinensis) have shown that the native ANR enzyme specifically produces (-)-epicatechin from cyanidin in the presence of NADPH. nih.gov In contrast, another enzyme, Leucoanthocyanidin Reductase (LAR), reduces leucoanthocyanidins to produce (+)-catechin, which possesses a (2R, 3S)-trans configuration. The differential expression and activity of ANR and LAR are key factors determining the specific profile of flavan-3-ol isomers in a given plant species or tissue.
Proposed Mechanisms for Endogenous Carboxymethylation of Epicatechin Structures
While the biosynthesis of the core epicatechin molecule is well-documented, the pathways leading to derivatives like 4-beta-Carboxymethyl-(-)-epicatechin are less understood. Carboxymethylation is a form of alkylation that adds a carboxymethyl group (-CH₂COOH) to a molecule. In the context of epicatechin, this modification would likely occur on one of the hydroxyl groups of the A or B rings.
Endogenous metabolism of (-)-epicatechin in humans is extensive, involving methylation, glucuronidation, and sulfation, primarily managed by enzymes like catechol-O-methyltransferase (COMT), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). nih.govresearchgate.net These processes result in a variety of metabolites found in circulation. nih.govcore.ac.uk Furthermore, the gut microbiome plays a crucial role in breaking down epicatechin into smaller phenolic compounds and ring-fission metabolites. nih.govresearchgate.net
The specific mechanism for endogenous carboxymethylation of epicatechin has not been extensively detailed in scientific literature. However, it can be hypothesized to occur through one of several general metabolic pathways:
Metabolism of Epicatechin-derived Precursors: It is possible that carboxymethylation is not a direct modification of the epicatechin molecule itself but occurs on one of its downstream metabolites. For instance, microbial degradation of epicatechin in the colon produces various phenolic acids. These smaller molecules could potentially undergo further enzymatic modification, including the addition of a two-carbon unit via pathways related to acetate (B1210297) metabolism, which could then be oxidized to a carboxymethyl group.
Enzymatic Alkylation: While specific carboxymethyltransferases for flavonoids are not well-characterized, other O-methyltransferases (OMTs) are known to be involved in flavonoid metabolism. mdpi.com It is conceivable that a less specific alkyltransferase enzyme could utilize a donor molecule other than S-adenosyl methionine (the typical methyl donor) to attach a larger alkyl group that is subsequently oxidized.
Further research, particularly using advanced metabolomics techniques, is required to elucidate the precise origins and biosynthetic pathways of carboxymethylated epicatechin derivatives.
Chemical Synthesis Approaches for Epicatechin and its Derivatized Analogs (e.g., Glucuronides, Sulfates)
The chemical synthesis of epicatechin and its derivatized analogs, such as glucuronides and sulfates, is a complex endeavor due to the molecule's multiple phenolic hydroxyl groups, which have similar reactivity. researchgate.net This necessitates a strategic approach involving the use of protecting groups to achieve regioselectivity, ensuring that the desired modification occurs at a specific position.
A common strategy involves the following steps:
Orthogonal Protection: The different hydroxyl groups of epicatechin are protected with various chemical groups that can be removed under different conditions. This allows for the selective deprotection of a single hydroxyl group at the desired position for derivatization. acs.org
Derivatization: The exposed hydroxyl group is then reacted with a suitable reagent to install the desired functionality. For example, to synthesize a glucuronide, the protected epicatechin is reacted with a glucuronic acid donor. For sulfates, a sulfating agent is used. nih.govresearchgate.net
Deprotection: Finally, all remaining protecting groups are removed to yield the final derivatized epicatechin analog. acs.org
This approach has been successfully used to synthesize a variety of epicatechin glucuronides and sulfates, which serve as invaluable authentic standards for metabolic research and help in the unambiguous identification of metabolites in biological samples. acs.orgnih.gov While the synthesis of unnatural isomers and complex dimers has also been achieved through stereocontrolled methods, these processes are often intricate and require multiple steps. acs.orgnih.gov The complexity and often low yields of these syntheses highlight the challenges in preparing specific, pure epicatechin derivatives for scientific investigation. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (-)-Epicatechin |
| (+)-Catechin |
| Epicatechin Glucuronides |
| Epicatechin Sulfates |
| 4-Coumaroyl-CoA |
| Malonyl-CoA |
| Naringenin Chalcone |
| Naringenin |
| Dihydroflavonol |
| Leucoanthocyanidin |
| Cyanidin |
Metabolic Transformations and Biotransformation Pathways of Epicatechin Derivatives in Vitro and Ex Vivo Studies
Identified In Vitro Metabolic Routes of (-)-Epicatechin (B1671481) and its Potential Relevance to Carboxymethylated Forms
In vitro and ex vivo studies have been instrumental in mapping the metabolic fate of (-)-epicatechin. The primary routes of biotransformation are Phase II conjugation reactions that increase the water solubility of the molecule, facilitating its circulation and excretion. researchgate.net The relevance of these pathways to carboxymethylated forms lies in the fact that the addition of a carboxymethyl group can alter the molecule's susceptibility to these enzymatic processes, potentially influencing its stability and bioavailability.
The core structure of (-)-epicatechin features a dihydroxylated B-ring. researchgate.net Further enzymatic hydroxylation is a potential metabolic step, although the dominant pathways identified in vitro are conjugation reactions. The enzymatic oxidation of catechins is a key transformation, particularly in processes like tea fermentation, where polyphenol oxidase (PPO) and peroxidase (POD) enzymes convert catechins into more complex molecules. nih.gov These oxidative reactions are initiated by the conversion of dihydroxy-phenyl 'B' rings into highly reactive ortho-quinones. nih.gov While not a primary route in mammalian metabolism compared to conjugation, the potential for oxidative modification exists. The presence of a carboxymethyl group could influence the redox potential of the molecule, thereby altering its susceptibility to such oxidative transformations.
Glucuronidation is a major metabolic pathway for (-)-epicatechin. This process involves the transfer of glucuronic acid from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl groups of epicatechin, catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.com Studies have shown that glucuronidation can significantly inhibit further methylation on the same ring of the epicatechin molecule. nih.gov For instance, glucuronide conjugates are major metabolites found in plasma and urine after epicatechin consumption. researchgate.net
The specific UGT isoforms involved and the resulting metabolites can vary. For example, in rats, (-)-epicatechin-5-O-beta-glucuronide and 3'-O-methyl-(-)-epicatechin-5-O-beta-glucuronide have been identified as urinary metabolites. The carboxymethyl group on 4-beta-Carboxymethyl-(-)-epicatechin could sterically hinder or electronically influence the binding of UGT enzymes, potentially altering the rate and position of glucuronidation compared to the parent compound.
Sulfation, the transfer of a sulfonate group to a hydroxyl moiety, is another critical conjugation pathway in epicatechin metabolism. This reaction is catalyzed by sulfotransferases (SULTs). mdpi.com For many flavonoids, sulfation is a key metabolic route that runs parallel to glucuronidation. researchgate.net The stability of these sulfated metabolites is crucial for their circulation and biological activity. Studies on methylated flavonoids suggest that such modifications can enhance metabolic stability by making the compounds more resistant to hepatic metabolism. nih.gov Similarly, the addition of a carboxymethyl group could influence the stability of sulfated epicatechin derivatives, though specific research on this aspect is limited.
Characterization of Enzyme Systems (e.g., Microsomal Fraction of Rat Hepatocytes) Involved in Biotransformation
The biotransformation of (-)-epicatechin is mediated by a suite of enzyme systems, with the liver and intestines being the primary sites of metabolism. researchgate.net In vitro studies using subcellular fractions, such as liver S9 or microsomes, have been essential in identifying the specific enzymes involved.
Hepatic Enzymes:
UDP-glucuronosyltransferases (UGTs): These enzymes, located in the endoplasmic reticulum of hepatocytes, are responsible for glucuronidation.
Sulfotransferases (SULTs): Found in the cytosol of liver cells, SULTs catalyze the sulfation of epicatechin. mdpi.com
Catechol-O-methyltransferase (COMT): This cytosolic enzyme is responsible for the methylation of the catechol group on the B-ring of epicatechin, producing methylated derivatives. nih.gov Rat liver cytosol has been shown to have particularly high COMT activity. nih.gov
Studies using pooled human liver S9 fractions have demonstrated that unmethylated flavonoids are often rapidly eliminated through extensive glucuronidation and sulfation. nih.gov In contrast, methylated flavonoids show higher resistance to this hepatic metabolism, indicating greater stability. nih.gov This suggests that structural modifications, potentially including carboxymethylation, can significantly alter the metabolic fate of flavonoids within the liver's enzymatic environment.
Intestinal Enzymes: The small intestine also possesses significant metabolic capacity, containing UGTs, SULTs, and COMT, albeit at different expression levels and specific activities compared to the liver. mdpi.comnih.gov Intestinal cells, such as those in the Caco-2 cell line model, are capable of metabolizing epicatechin, primarily through conjugation reactions. nih.gov Given that the intestine is exposed to the highest concentrations of ingested catechins, the modulatory effects on these enzymes can be significant. mdpi.com
| Enzyme Family | Primary Location | Function | Example Metabolite of (-)-Epicatechin |
| UGTs | Liver, Intestines | Glucuronidation | (-)-epicatechin-5-O-beta-glucuronide |
| SULTs | Liver, Intestines | Sulfation | (-)-epicatechin sulfates |
| COMT | Liver, Intestines | Methylation | 3'-O-methyl-(-)-epicatechin |
Influence of Carboxymethylation on Metabolic Fate and Stability of Epicatechin Derivatives
While direct metabolic studies on this compound are not extensively documented, the influence of such a modification can be inferred from research on other modified flavonoids. Chemical modifications to the core flavonoid structure are known to significantly impact their metabolic fate and stability. frontiersin.org
Potential Effects of Carboxymethylation:
Increased Stability: Molecular modifications like methylation have been shown to greatly improve the metabolic stability of flavonoids by making them more resistant to Phase II conjugation enzymes in the liver. nih.gov Carboxymethylation, by altering the structure and electronic properties of the epicatechin molecule, could similarly enhance its stability and prolong its circulation time. For example, carboxymethyl chitosan (B1678972) has been used to improve the stability and sustain the release of epigallocatechin gallate (EGCG). nih.gov
Altered Enzyme Affinity: The addition of a carboxymethyl group introduces a negatively charged, bulky moiety. This could sterically hinder the access of metabolic enzymes like UGTs and SULTs to nearby hydroxyl groups, thereby reducing the rate of glucuronidation or sulfation at those positions.
Changes in Bioavailability: The intestinal absorption and subsequent bioavailability of flavonoids are closely linked to their metabolic stability. nih.gov By resisting rapid elimination through hepatic metabolism, carboxymethylated derivatives might exhibit improved bioavailability compared to the parent compound.
Studies on the non-covalent binding between epicatechin gallate (ECG) and carboxymethyl polysaccharides have shown that the carboxymethyl group plays a critical role in the interaction, primarily through hydrogen bonding and electrostatic forces. nih.gov This highlights the significant influence of the carboxymethyl group on molecular interactions, which would extend to interactions with metabolic enzymes.
Interaction with Intestinal Microbiota and Microbial Metabolites
A significant portion of ingested dietary polyphenols, including (-)-epicatechin, is not absorbed in the upper gastrointestinal tract and reaches the colon. nih.gov Here, the resident gut microbiota plays a crucial role in their biotransformation. nih.gov The microbial metabolism of (-)-epicatechin involves the cleavage of its C-ring, leading to the formation of smaller phenolic compounds and phenyl-γ-valerolactones. nih.gov
Key microbial metabolites identified from (-)-epicatechin include:
1-(3′,4′-dihydroxyphenyl)-3-(2″,4″,6″-trihydroxyphenyl)-propan-2-ol (3,4-DHPP-2-ol)
1-(3′-hydroxyphenyl)-3-(2″,4″,6″-trihydroxyphenyl)-propan-2-ol (3-HPP-2-ol)
5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (3,4-DHPVL)
Smaller phenolic acids like hippuric acid and homovanillic acid. nih.govbyu.edu
These microbial metabolites are often more bioavailable than the parent compound and can be absorbed into systemic circulation, where they may undergo further Phase II metabolism in the liver. nih.govnih.gov The composition of an individual's gut microbiota can lead to significant variability in the production of these metabolites, resulting in different "metabotypes". nih.gov For example, bacteria such as Adlercreutzia equolifaciens have been associated with the conversion of (-)-epicatechin into specific valerolactone derivatives. nih.gov
The presence of a carboxymethyl group on the epicatechin structure could influence its interaction with intestinal microbiota. The modification might alter the substrate specificity for certain bacterial enzymes, potentially leading to a different profile of microbial metabolites or a different rate of degradation compared to the unmodified (-)-epicatechin.
Molecular Interactions and Cellular Mechanisms of Action in Vitro and Computational Studies
Enzyme Inhibition and Activation Profiles
No published data exists detailing the inhibitory or activational effects of 4-beta-Carboxymethyl-(-)-epicatechin on various enzyme systems.
The effects of this compound on cyclooxygenase (COX) isoenzymes, such as COX-1 and COX-2, have not been documented in the scientific literature.
There are no studies available that analyze the potential inhibitory activity or the structural interactions of this compound with the arginase enzyme.
Histone Acetyltransferase (HAT) Activity Influence
No studies were found that investigate the effect of this compound on HAT activity.
Glycosidase (e.g., α-glucosidase) and Phosphodiesterase (PDE-5) Inhibition
No data is available regarding the inhibitory effects of this compound on α-glucosidase or PDE-5.
Interactions with Reactive Oxygen Species (ROS) and Regulation of Cellular Redox Homeostasis
Direct Free Radical Scavenging Mechanisms (e.g., DPPH, Hydroxyl Radicals)
No research detailing the direct free radical scavenging activity of this compound through assays such as DPPH or hydroxyl radical scavenging could be located.
Influence on Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Glutathione Peroxidase)
There is no available literature on how this compound may modulate the activity of endogenous antioxidant enzymes like Superoxide Dismutase or Glutathione Peroxidase.
Mitochondrial Function and Biogenesis Modulation
Regulation of Mitochondrial Biogenesis Markers (e.g., LKB1, AMPK, PGC-1α)
No studies were found that examine the role of this compound in the regulation of mitochondrial biogenesis markers such as LKB1, AMPK, or PGC-1α.
Impact on ATP Synthesis and Cellular Energy Metabolism
The fundamental process of cellular function is dependent on the tightly regulated synthesis and hydrolysis of adenosine (B11128) triphosphate (ATP). researchgate.netresearchgate.net Research has identified that under conditions of compromised mitochondrial respiration, the mitochondrial ATP synthase (also known as Complex V) can reverse its function, switching from an ATP producer to an ATP consumer, thereby depleting cellular energy reserves. researchgate.netnih.gov
Studies have identified (+)-Epicatechin as a selective inhibitor of this reverse activity, meaning it specifically blocks ATP hydrolysis without affecting the forward action of ATP synthesis. researchgate.netnih.gov This selective inhibition is crucial for restoring cellular ATP content and maintaining energy homeostasis, particularly in pathologies characterized by mitochondrial defects. researchgate.netresearchgate.netnih.gov The mechanism of action involves the direct binding of (+)-Epicatechin to the ATP synthase complex. This binding physically prevents the association of the endogenous inhibitory protein, ATPase inhibitor (ATPIF1), with the complex. researchgate.netresearchgate.netnih.gov By mimicking the function of ATPIF1 in blocking ATP hydrolysis, (+)-Epicatechin effectively prevents the depletion of ATP that would otherwise occur during respiratory chain dysfunction. researchgate.netnih.gov This intervention has been shown to be sufficient to restore cellular ATP levels even without correcting the underlying respiratory function, highlighting its potential to lessen the impact of impaired mitochondrial respiration. researchgate.netnih.gov
Table 1: Effects of (+)-Epicatechin on ATP Synthase Activity
| Parameter | Effect of (+)-Epicatechin | Mechanism | Reference |
|---|---|---|---|
| ATP Synthesis (Forward Activity) | No significant effect | Selective for reverse activity | researchgate.netnih.gov |
| ATP Hydrolysis (Reverse Activity) | Inhibition | Binds to ATP Synthase (Complex V) and prevents ATPIF1 binding | researchgate.netresearchgate.netnih.gov |
| Cellular ATP Content (in mitochondrial dysfunction) | Restored/Increased | Prevention of ATP consumption by reversed ATP Synthase | researchgate.netresearchgate.net |
Protection Against Oxidative Stress-Induced Mitochondrial Dysfunction
Oxidative stress and resulting mitochondrial dysfunction are key pathological mechanisms in various cellular damage scenarios. chemfaces.comhmdb.ca In vitro studies using isolated rat hippocampus mitochondria have demonstrated that (-)-epicatechin (B1671481) offers significant protection against mitochondrial damage induced by toxins like homocysteine. chemfaces.comhmdb.ca
Table 2: Protective Effects of (-)-Epicatechin on Mitochondria Under Oxidative Stress
| Parameter | Effect of Inducing Agent (Homocysteine) | Effect of (-)-Epicatechin Treatment | Reference |
|---|---|---|---|
| Mitochondrial Function | Decrease | Significant Improvement | chemfaces.comhmdb.ca |
| Reactive Oxygen Species (ROS) | Increase | Significant Decrease | chemfaces.comhmdb.ca |
| Lipid Peroxidation (MDA levels) | Increase | Significant Decrease | hmdb.ca |
| Glutathione (GSH) Levels | Decrease | Significant Increase | chemfaces.comhmdb.ca |
| Mitochondrial Swelling | Increase | Significant Inhibition | hmdb.ca |
Regulation of Myokine Signaling Pathways
Myostatin Pathway Modulation and Downregulation
Myostatin is a myokine, a protein produced and released by myocytes, that acts as a potent negative regulator of muscle growth. phenol-explorer.euresearchgate.net Elevated levels of myostatin are associated with muscle atrophy and conditions like sarcopenia. glentham.comsemanticscholar.org Research across multiple in vitro and in vivo models has consistently demonstrated that (-)-epicatechin acts as a modulator of this pathway by downregulating myostatin expression. phenol-explorer.euglentham.comnih.gov This inhibitory action on myostatin is considered a primary mechanism through which (-)-epicatechin promotes muscle growth and differentiation. nih.gov The reduction in myostatin relieves the inhibitory brake on muscle development, fostering an environment conducive to muscle protein synthesis and regeneration. phenol-explorer.euresearchgate.net
Follistatin Pathway Enhancement
Complementing its effect on myostatin, (-)-epicatechin also enhances the pathway of follistatin, a myokine that functions as a myostatin antagonist. phenol-explorer.euresearchgate.netglentham.com Follistatin promotes muscle growth by binding to myostatin and preventing it from interacting with its receptor on muscle cells. researchgate.netsemanticscholar.org Studies have shown that treatment with (-)-epicatechin leads to a significant increase in circulating follistatin levels. glentham.comnih.gov This dual action of decreasing myostatin while increasing its inhibitor, follistatin, results in a significant shift in the follistatin-to-myostatin ratio, creating a robust pro-myogenic environment. researchgate.netglentham.com This enhancement of the follistatin pathway is a key contributor to the positive effects of (-)-epicatechin on skeletal muscle structure and function. phenol-explorer.eu
Interactions with Biomolecular Structures
Protein Binding and Resulting Conformational Changes
(-)-Epicatechin can interact with proteins, leading to conformational changes that can alter their structure and function. The nature of these changes is dependent on the specific protein and the molar ratio of the interaction.
Similar effects have been observed with soy lipophilic protein. The interaction is driven mainly by hydrophobic forces and results in significant changes to the protein's structure. The binding of (-)-epicatechin leads to a decrease in α-helix and random coil content, with a corresponding increase in β-strand structures. This rearranges the tertiary structure, causing the protein's polypeptide chain to unfold, resulting in a looser conformation and reduced surface hydrophobicity.
Table 3: Conformational Changes in Proteins Induced by (-)-Epicatechin Binding
| Protein | Binding Site/Force | Observed Conformational Change | Reference |
|---|---|---|---|
| β-lactoglobulin B | Protein surface | Alters β-sheet structure. Causes dimer dissociation at low molar ratios (≤2); leads to aggregation at high molar ratios. | |
| Soy Lipophilic Protein | Hydrophobic interaction | Decreases α-helix and random coil content; increases β-strand content. Leads to a looser tertiary structure. |
Polysaccharide Interactions and Functional Implications (e.g., Carboxymethyl Polysaccharides)
The interaction between flavanols like (-)-epicatechin and polysaccharides, particularly modified ones such as carboxymethyl polysaccharides, is governed by non-covalent forces. researchgate.net These interactions can influence the bioactivities of both the polyphenol and the polysaccharide. researchgate.netnih.gov Studies on the interaction between epicatechin gallate (a related flavanol) and anionic carboxymethyl polysaccharides reveal that the binding is driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov
Computational and spectroscopic analyses, including two-dimensional Fourier transform infrared (2D-FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to identify the specific functional groups involved in these interactions. nih.gov In studies involving epicatechin gallate and carboxymethyl Poria cocos polysaccharide, the carboxyl group (COO⁻) of the carboxymethyl polysaccharide and the carbonyl group (C=O) of the flavanol's galloyl moiety were identified as having the highest priority and binding strength in the interaction. nih.gov Such non-covalent complexation can lead to changes in the physicochemical properties of the molecules, which may, in turn, enhance their functional implications, such as antibacterial activity. nih.gov The introduction of carboxymethyl functional groups into polysaccharides is a modification strategy that can alter their structure and physicochemical properties, often improving or adding new bioactivities for potential applications. researchgate.net
Table 1: Summary of Interactions between Epicatechin Derivatives and Carboxymethyl Polysaccharides This table is interactive. You can sort and filter the data.
| Interacting Molecules | Primary Interaction Forces | Key Functional Groups Involved | Analytical Techniques Used | Potential Functional Implication | Reference |
|---|---|---|---|---|---|
| Epicatechin Gallate & Anionic Carboxymethyl Poria Cocos Polysaccharide | Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Interactions | Polysaccharide: Carboxyl (COO⁻); Flavanol: Carbonyl (C=O) | 2D-FT-IR, NMR, Molecular Dynamics Simulation | Enhanced Antibacterial Activity | nih.gov |
| General Polyphenols & Polysaccharides | Non-covalent binding (Hydrogen bonding, hydrophobic, electrostatic) | Not specified | Rheology, Water-binding studies | Altered rheological properties, Improved stability and bioaccessibility | researchgate.net |
Nucleic Acid Interactions and DNA Damage Induction (in specific cell lines)
The parent compound, (-)-epicatechin, has been shown to interact with nucleic acids, leading to DNA damage in specific cellular contexts, particularly in cancer cell lines. researchgate.netnih.gov This activity appears to be selective, with more pronounced effects observed in malignant cells compared to healthy ones. researchgate.netnih.gov
In studies using human breast cancer cell lines MDA-MB-231 and MCF-7, (-)-epicatechin was found to induce apoptosis, a form of programmed cell death. nih.gov This process was associated with significant DNA fragmentation, a key hallmark of apoptosis, which was observable by electrophoresis after 24 to 72 hours of incubation with the compound. nih.gov The underlying mechanism for this DNA damage is linked to the overproduction of reactive oxygen species (ROS), as the damage could be mitigated by the use of ROS scavengers. researchgate.net
Further research has demonstrated the genotoxic potential of (-)-epicatechin in leukemia models. In vivo studies on rats with acute myeloid leukemia showed that oral administration of (-)-epicatechin significantly increased DNA strand breaks in bone marrow cells of the leukemic animals. nih.govresearchgate.net Notably, this effect was not observed in the bone marrow cells of healthy rats, suggesting a cancer-specific genotoxic action that could be leveraged for therapeutic purposes. nih.gov The observed DNA damage in cancer cells ultimately contributes to a decrease in cell proliferation and viability. researchgate.netnih.gov
Table 2: Research Findings on (-)-Epicatechin and DNA Damage This table is interactive. You can sort and filter the data.
| Cell Line / Model | Observed Effect | Proposed Mechanism | Analytical Method | Reference |
|---|---|---|---|---|
| MDA-MB-231 (Human Breast Cancer) | DNA fragmentation, Apoptosis | Increased production of Reactive Oxygen Species (ROS) | Electrophoresis, MTT Assay | researchgate.netnih.gov |
| MCF-7 (Human Breast Cancer) | DNA fragmentation, Apoptosis | Increased production of Reactive Oxygen Species (ROS) | Electrophoresis, MTT Assay | researchgate.netnih.gov |
| Rat Acute Myeloid Leukaemia (in vivo) | Increased DNA strand breaks in bone marrow cells | Not specified | Comet Assay | nih.govresearchgate.net |
| Healthy Rat Bone Marrow (in vivo) | No significant DNA strand breaks | N/A | Comet Assay | nih.gov |
Influence on Maillard Reaction Pathways and Advanced Glycation End-Product (AGE) Precursor Trapping (e.g., Methylglyoxal (B44143), Carboxymethyllysine Formation)
(-)-Epicatechin actively influences Maillard reaction pathways, primarily through its ability to trap reactive α-dicarbonyl intermediates, which are precursors to advanced glycation end-products (AGEs). acs.org One of the most significant of these precursors is methylglyoxal (MGO), a reactive dicarbonyl species implicated in diabetic complications. nih.gov
However, the role of (-)-epicatechin in the context of AGE formation is complex, particularly concerning Nε-(carboxymethyl)lysine (CML), a major non-fluorescent AGE. researchgate.net While many polyphenols are known to inhibit AGE formation, research has revealed a paradoxical effect for compounds containing a catechol group, such as epicatechin. researchgate.net At high concentrations (e.g., 1 mM), epicatechin has been shown to significantly enhance the formation of CML from glycated proteins. researchgate.net This effect is attributed to the generation of hydrogen peroxide from the catechol structure, which increases oxidative stress and thereby promotes the oxidative pathways leading to CML formation. researchgate.net This finding suggests that the influence of epicatechin on specific AGEs is concentration-dependent and mechanistically distinct; it can trap dicarbonyl precursors while simultaneously promoting the formation of specific glycoxidation products like CML under certain conditions. researchgate.net
Table 3: Influence of (-)-Epicatechin on Maillard Reaction Intermediates This table is interactive. You can sort and filter the data.
| Intermediate | Effect of (-)-Epicatechin | Mechanism | Model System | Reference |
|---|---|---|---|---|
| Methylglyoxal (MGO) | Trapping / Sequestration | Covalent adduct formation on the epicatechin A-ring (C6/C8 position) | Simulated physiological conditions; In vivo (mice) | nih.govpsu.edu |
| General α-Dicarbonyls | Trapping / Sequestration | Electrophilic aromatic substitution | Food models; UHT-processed milk | acs.orgresearchgate.net |
| Nε-(carboxymethyl)lysine (CML) | Enhancement (at 1 mM concentration) | Generation of hydrogen peroxide from the catechol group, leading to increased oxidative stress | In vitro (glycated HSA); In vivo (diabetic mice) | researchgate.net |
Theoretical and Computational Research Approaches for 4 Beta Carboxymethyl Epicatechin
Theoretical and computational chemistry offer powerful tools to investigate the properties and biological activities of molecules like 4-beta-Carboxymethyl-(-)-epicatechin at an atomic level. These in silico methods provide insights that are often difficult to obtain through experimental techniques alone, guiding further research and drug discovery efforts.
Future Research Directions and Translational Perspectives Excluding Clinical Applications
Elucidation of Specific Biosynthetic Enzymes and Genetic Regulation for 4-beta-Carboxymethyl-(-)-epicatechin in Biological Systems
The origin of this compound in biological systems is currently unknown. It is unclear whether it is a product of endogenous metabolism in humans or other mammals, a metabolite produced by gut microbiota, or a modification that occurs within the source plants themselves. A crucial first step in future research is to determine the biosynthetic pathway responsible for its formation.
Key Research Questions:
Enzymatic vs. Non-Enzymatic Formation: Is the carboxymethyl group attached to the C4-beta position of (-)-epicatechin (B1671481) through a specific enzymatic reaction, or does it arise from a non-enzymatic chemical reaction with endogenous metabolites?
Identification of Enzymes: If the process is enzymatic, research should focus on identifying the specific class of enzymes responsible. These could be novel carboxylases or methyltransferases with unique substrate specificities. Gene and protein sequencing would be necessary to characterize these enzymes.
Genetic Regulation: Understanding the genetic and environmental factors that regulate the expression of the identified biosynthetic enzymes will be paramount. This includes studying transcriptional regulation in response to various stimuli, such as substrate availability or cellular stress.
Role of Microbiota: Investigating the metabolic capabilities of various gut microbial species to perform this specific carboxymethylation reaction on (-)-epicatechin is a critical avenue. This would involve in vitro fermentation studies with human or animal gut flora.
| Research Area | Proposed Approach | Key Objectives |
| Enzyme Identification | Protein purification, mass spectrometry, gene cloning, and expression studies. | Isolate and characterize the enzyme(s) responsible for carboxymethylation. |
| Genetic Analysis | Transcriptomic and genomic analysis of organisms found to produce the compound. | Identify the gene(s) encoding the biosynthetic enzymes and understand their regulation. |
| Microbiota Screening | In vitro incubation of (-)-epicatechin with individual and mixed microbial cultures. | Determine if gut bacteria can synthesize this compound. |
Detailed Molecular Mechanisms of Carboxymethylation's Unique Impact on Biological Activity and Specificity
The addition of a carboxymethyl group at the 4-beta position of the (-)-epicatechin C-ring is predicted to significantly alter its physicochemical properties. This modification will likely have a profound impact on its biological activity compared to the parent compound.
Future research should meticulously dissect these molecular mechanisms:
Structure-Activity Relationship: The C4 position is critical for the polymerization of proanthocyanidins. Introducing a bulky and charged carboxymethyl group at this position would sterically hinder interactions with many of the known protein targets of (-)-epicatechin. Research should explore how this structural change affects binding affinity and specificity to receptors, enzymes, and other cellular targets.
Physicochemical Properties: The carboxymethyl group introduces a negative charge at physiological pH, which will increase the polarity and water solubility of the molecule. This will alter its membrane permeability, distribution within cells, and interaction with both hydrophilic and hydrophobic domains of proteins.
Impact on Bioavailability: The altered polarity could significantly affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compound compared to (-)-epicatechin.
| Property | Predicted Impact of Carboxymethylation | Research Focus |
| Receptor Binding | Altered affinity and specificity due to steric hindrance and charge. | Comparative binding assays with known (-)-epicatechin targets. |
| Enzyme Inhibition | Modified inhibitory profile. | Kinetic studies on enzymes known to be modulated by flavan-3-ols. |
| Membrane Permeability | Likely decreased passive diffusion. | In vitro cell permeability assays (e.g., Caco-2 models). |
| Solubility | Increased aqueous solubility. | Standard solubility testing in physiological buffers. |
Development of Advanced Analytical Standards and Reference Materials for Carboxymethylated Epicatechins
A significant barrier to research in this area is the lack of commercially available, high-purity analytical standards and reference materials for this compound. The development of these materials is a prerequisite for any quantitative biological study.
The path forward includes:
Chemical Synthesis: Establishing a robust and scalable chemical synthesis for this compound is the highest priority. This will likely involve stereoselective methods to ensure the correct beta configuration at the C4 position.
Purification and Characterization: Developing high-performance liquid chromatography (HPLC) or other chromatographic methods for the purification of the synthesized compound to a high degree of purity (>98%) is essential. Comprehensive characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS) will be required to confirm its structure and stereochemistry unequivocally.
Certified Reference Materials (CRMs): Once synthesized and characterized, the compound should be established as a CRM. This involves rigorous purity assessment and stability testing under various storage conditions to ensure its suitability for use in quantitative analytical methods across different laboratories.
Stable Isotope-Labeled Standards: The synthesis of stable isotope-labeled internal standards (e.g., using ¹³C or ²H) is crucial for developing highly accurate and precise quantitative assays using liquid chromatography-mass spectrometry (LC-MS).
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Understanding Compound Effects
To gain a comprehensive, unbiased understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. These approaches can reveal global changes in cellular processes in response to treatment with the compound.
Metabolomics: Untargeted metabolomics can identify broad changes in the cellular metabolome following exposure to this compound. This can provide insights into which metabolic pathways are most significantly perturbed, offering clues to its mechanism of action.
Proteomics: Quantitative proteomics can be used to assess changes in the abundance and post-translational modifications of thousands of proteins. This can help identify specific protein targets or signaling pathways that are modulated by the compound. For instance, it could reveal if the compound alters pathways differently than the parent (-)-epicatechin.
Transcriptomics: Analyzing changes in gene expression via RNA-sequencing can provide a snapshot of the cellular response at the transcriptional level, identifying genes and pathways that are up- or down-regulated.
By integrating data from these different omics platforms, researchers can construct a holistic view of the compound's cellular impact and generate new hypotheses about its function.
Exploration of Novel Synthetic Routes and Derivatization Strategies for Enhanced Functionality
Beyond the initial synthesis for use as an analytical standard, medicinal chemistry approaches can be applied to explore the therapeutic potential of the this compound scaffold.
Novel Synthetic Routes: Research into more efficient and versatile synthetic routes is needed. This could include enzymatic synthesis or biocatalysis as alternatives to multi-step chemical synthesis, potentially offering higher stereoselectivity and yields. ontosight.ai Methods for stereoselective functionalization at the C4 position of catechins have been developed and could be adapted for this purpose. ontosight.ai
Derivatization Strategies: The carboxymethyl group provides a convenient chemical handle for further derivatization. Esterification or amidation of the carboxylic acid could be used to create a library of related compounds. This would allow for systematic exploration of how modifications to this group affect the compound's properties, such as lipophilicity, cell permeability, and biological activity. These derivatives could be designed as prodrugs to improve bioavailability.
Structure-Function Studies: A library of derivatives would enable detailed structure-function relationship studies, helping to pinpoint the key structural features required for any observed biological activity and to optimize the molecule for desired effects.
Q & A
Q. How can conflicting data on pro-oxidant vs. antioxidant effects of this compound be reconciled?
- Methodological Answer: Context-dependent effects are assessed using redox-sensitive probes (e.g., DCFH-DA for ROS) in normoxic vs. hypoxic conditions. In cancer cells, the compound may act as a pro-oxidant by disrupting mitochondrial electron transport, while exerting antioxidant effects in normal cells via Nrf2 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
